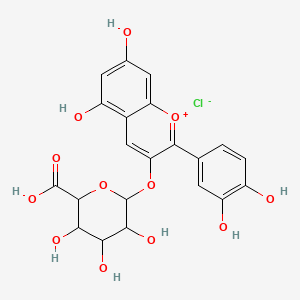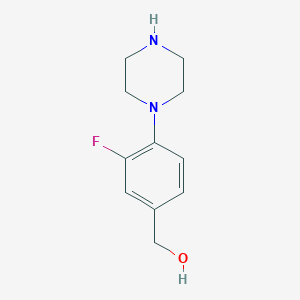
(3-Fluoro-4-piperazin-1-ylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-4-piperazin-1-ylphenyl)methanol: is an organic compound that features a fluorine atom, a piperazine ring, and a phenyl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Fluoro-4-piperazin-1-ylphenyl)methanol typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and piperazine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and with appropriate temperature control to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-Fluoro-4-piperazin-1-ylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-fluoro-4-piperazin-1-ylbenzaldehyde or 3-fluoro-4-piperazin-1-ylbenzophenone.
Reduction: Formation of various alcohol or amine derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (3-Fluoro-4-piperazin-1-ylphenyl)methanol is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving fluorinated compounds.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of (3-Fluoro-4-piperazin-1-ylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the piperazine ring can modulate its pharmacokinetic properties. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
- (3-Fluoro-4-piperazin-1-ylphenyl)ethanol
- (3-Fluoro-4-piperazin-1-ylphenyl)amine
- (3-Fluoro-4-piperazin-1-ylphenyl)ketone
Comparison:
- Uniqueness: (3-Fluoro-4-piperazin-1-ylphenyl)methanol is unique due to the presence of the methanol moiety, which can influence its solubility and reactivity compared to its analogs.
- Chemical Properties: The methanol group can participate in hydrogen bonding, affecting the compound’s interactions with biological targets.
- Applications: While similar compounds may share some applications, this compound’s specific structure makes it particularly suitable for certain synthetic and medicinal applications.
Propriétés
Formule moléculaire |
C11H15FN2O |
|---|---|
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
(3-fluoro-4-piperazin-1-ylphenyl)methanol |
InChI |
InChI=1S/C11H15FN2O/c12-10-7-9(8-15)1-2-11(10)14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
Clé InChI |
BSCKAMCSXSSXDS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=C(C=C2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


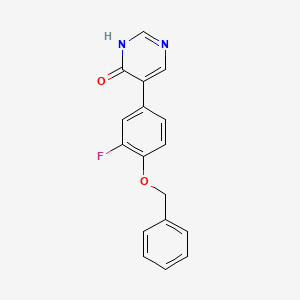
![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)
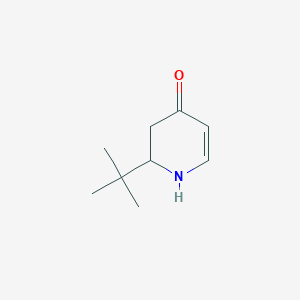
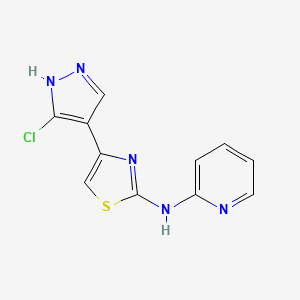


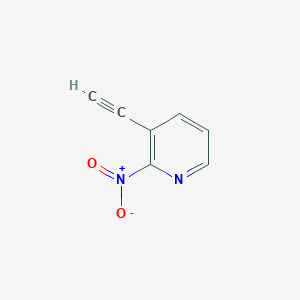
![tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)
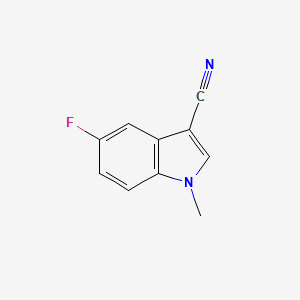
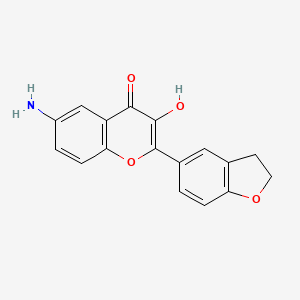
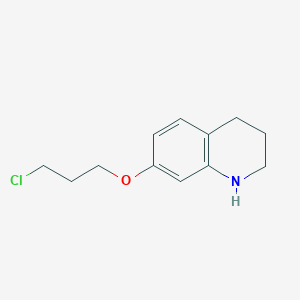
![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
